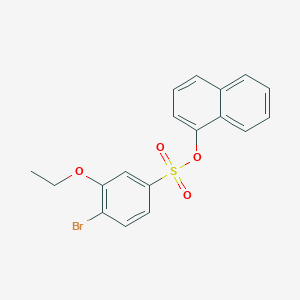![molecular formula C19H22N10 B12267801 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B12267801.png)
6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine is a complex organic compound that features a unique combination of pyrazole, pyrimidine, piperazine, and purine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of 3,5-dimethyl-1H-pyrazole with suitable reagents to form the desired pyrazole derivative.
Synthesis of the pyrimidine ring: The pyrazole derivative is then reacted with appropriate reagents to form the pyrimidine ring.
Coupling with piperazine: The pyrimidine derivative is coupled with piperazine under specific conditions to form the piperazine-pyrimidine intermediate.
Formation of the purine ring: Finally, the piperazine-pyrimidine intermediate is reacted with suitable reagents to form the purine ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis, which allows for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Materials Science: The compound’s unique properties make it a candidate for use in advanced materials and nanotechnology.
Biology: Studies investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole-pyrimidine ring system.
Imidazole-containing compounds:
Uniqueness
6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H22N10 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
6-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-9-methylpurine |
InChI |
InChI=1S/C19H22N10/c1-13-8-14(2)29(25-13)16-9-15(20-10-21-16)27-4-6-28(7-5-27)19-17-18(22-11-23-19)26(3)12-24-17/h8-12H,4-7H2,1-3H3 |
Clave InChI |
RQTVENXPURDDPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4N=CN5C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267722.png)
![4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12267727.png)
![5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole](/img/structure/B12267729.png)
![4-Chloro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12267735.png)
![N-[1-(1-cyclopropyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12267759.png)
![4-bromo-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12267760.png)
![4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12267767.png)
![N-cyclobutyl-N,7-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B12267769.png)
![4-[6-methyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267772.png)
![4-(6-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12267780.png)
![4-bromo-1-({1-[(oxan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12267785.png)
![4-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267790.png)

![4-[(2-Bromophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12267796.png)
